molecular formula C9H11N5 B2570015 4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 912906-12-8

4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2570015
CAS No.: 912906-12-8
M. Wt: 189.222
InChI Key: VWAYSFUNMORHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications. The addition of a pyrrolidinyl group enhances its chemical properties, making it a versatile scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrazolo[3,4-d]pyrimidine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Potassium carbonate in DMF or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrazolo[3,4-d]pyrimidine derivatives .

Scientific Research Applications

4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the pyrrolidinyl group, which enhances its chemical stability and biological activity. This modification allows for better interaction with biological targets and improved pharmacokinetic properties compared to its analogs .

Properties

IUPAC Name

4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-2-4-14(3-1)9-7-5-12-13-8(7)10-6-11-9/h5-6H,1-4H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAYSFUNMORHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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